molecular formula C16H17NO4 B11713760 (4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one

(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one

Cat. No.: B11713760
M. Wt: 287.31 g/mol
InChI Key: DDSIGQSDXSMOPL-MELADBBJSA-N
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Description

(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes a benzyl group, a hydroxycyclopentene moiety, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the oxazolidinone ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a ligand in protein binding studies.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyl group and hydroxycyclopentene moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.

    (4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-imidazolidin-2-one: Similar structure but with an imidazolidinone ring.

Uniqueness

The uniqueness of (4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H17NO4/c18-14-8-4-7-13(14)15(19)17-12(10-21-16(17)20)9-11-5-2-1-3-6-11/h1-6,8,12-14,18H,7,9-10H2/t12-,13-,14+/m0/s1

InChI Key

DDSIGQSDXSMOPL-MELADBBJSA-N

Isomeric SMILES

C1C=C[C@H]([C@H]1C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3)O

Canonical SMILES

C1C=CC(C1C(=O)N2C(COC2=O)CC3=CC=CC=C3)O

Origin of Product

United States

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